1-(6-Methyl-3,4-dihydro-2H-pyran-2-yl)ethane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methyl-3,4-dihydro-2H-pyran-2-yl)ethane-1-thione is an organic compound with a unique structure that includes a pyran ring and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-3,4-dihydro-2H-pyran-2-yl)ethane-1-thione typically involves the reaction of 6-methyl-3,4-dihydro-2H-pyran with ethanethiol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Methyl-3,4-dihydro-2H-pyran-2-yl)ethane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The pyran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyran derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Methyl-3,4-dihydro-2H-pyran-2-yl)ethane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-Methyl-3,4-dihydro-2H-pyran-2-yl)ethane-1-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The pyran ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 2-Acetyl-6-methyl-2,3-dihydropyran
- 3,4-Dihydro-6-methyl-2-acetyl-2H-pyran
- Ketone, 3,4-dihydro-6-methyl-2H-pyran-2-yl methyl
Comparison: 1-(6-Methyl-3,4-dihydro-2H-pyran-2-yl)ethane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to similar compounds that lack this functional group.
Eigenschaften
CAS-Nummer |
65818-67-9 |
---|---|
Molekularformel |
C8H12OS |
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
1-(6-methyl-3,4-dihydro-2H-pyran-2-yl)ethanethione |
InChI |
InChI=1S/C8H12OS/c1-6-4-3-5-8(9-6)7(2)10/h4,8H,3,5H2,1-2H3 |
InChI-Schlüssel |
ZMPLFINONPRRHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(O1)C(=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.